molecular formula C8H9N3O2 B13030487 3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one

3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B13030487
M. Wt: 179.18 g/mol
InChI Key: FXQCQQRTKUGVBS-UHFFFAOYSA-N
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Description

3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyridazines. This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridazine ring. The presence of these rings imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-propyl-4-hydroxyisoxazole with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simple heterocyclic compound with a similar pyridazine ring structure.

    Isoxazole: A heterocyclic compound with an isoxazole ring, similar to the isoxazole moiety in 3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one.

    Pyridazino[4,5-b]indoles: Compounds with a fused pyridazine and indole ring system.

Uniqueness

This compound is unique due to its specific combination of an isoxazole and pyridazine ring. This structural feature imparts distinct chemical properties and potential biological activities that are not observed in simpler pyridazine or isoxazole compounds .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3-propyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C8H9N3O2/c1-2-3-5-7-6(13-11-5)4-9-10-8(7)12/h4H,2-3H2,1H3,(H,10,12)

InChI Key

FXQCQQRTKUGVBS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC2=C1C(=O)NN=C2

Origin of Product

United States

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